molecular formula C11H10ClNO B1595393 2-Chloro-7-methoxy-4-methylquinoline CAS No. 97892-67-6

2-Chloro-7-methoxy-4-methylquinoline

Cat. No. B1595393
CAS RN: 97892-67-6
M. Wt: 207.65 g/mol
InChI Key: SMJPQHMCVFWKMI-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10ClNO . It has a molecular weight of 207.66 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-7-methoxy-4-methylquinoline is 1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 . The compound has a XLogP3-AA value of 3.5, indicating its lipophilicity .


Physical And Chemical Properties Analysis

2-Chloro-7-methoxy-4-methylquinoline has a molecular weight of 207.65 g/mol . It has a topological polar surface area of 22.1 Ų and a complexity of 200 . The compound is solid at room temperature .

Scientific Research Applications

Catalytic Reduction in Organic Synthesis

  • Ruthenium Catalyzed Reduction: This compound and its derivatives are used in catalytic reduction processes. For instance, various nitroarenes with substituents like chloro, methyl, or methoxy, including derivatives of quinoline, have been reduced to aminoarenes using formic acid in the presence of ruthenium catalysts, showing high yields and selectivity (Watanabe et al., 1984).

Synthesis and Characterization of Derivatives

  • Synthesis of Biologically Important Derivatives: Methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and related compounds have been synthesized and characterized, showcasing their potential in biological applications (Małecki et al., 2010).
  • Development of Novel Compounds: The synthesis of various quinoline derivatives, including 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been explored for large scale studies, with methodologies starting from simple raw materials (Zhao et al., 2017).

Biological and Chemical Applications

  • Antimicrobial and Radical-Scavenging Activities: Novel 2-chloroquinolin-3-yl ester derivatives, including chloro and methoxy substituted quinolines, have been synthesized and evaluated for their antimicrobial activities and ABTS radical-scavenging activity (Tabassum et al., 2014).
  • Potential as Food Preservatives: The antimicrobial potentials of 4-methylquinoline analogues, which include methoxy and chloro substituents, against foodborne bacteria have been investigated, suggesting their use as natural preservatives (Kim et al., 2014).

Chemical Sensing and Detection

  • Chemosensor for Metal Ions: Compounds like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 have been characterized for their selective response to metal ions such as cadmium, indicating potential applications in chemical sensing and environmental monitoring (Prodi et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-7-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJPQHMCVFWKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352678
Record name 2-chloro-7-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxy-4-methylquinoline

CAS RN

97892-67-6
Record name 2-Chloro-7-methoxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97892-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-7-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GP Volynets, MO Usenko, OI Gudzera… - Future Medicinal …, 2022 - Future Science
… 2-Chloro-7-methoxy-4-methylquinoline 3 was obtained from 2-hydroxy-7-methoxy-4-methyl quinoline 2 under heating in POCl 3 [37]. 7-Methoxy-4-methyl-1H-quinoline-2-thione 4 was …
Number of citations: 3 www.future-science.com
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
RV Rubert, RR Paul - Journal of Flow Chemistry, 2023 - Springer
… The coupling performed using 2-chloro-4-methyl quinoline and 2-chloro-7-methoxy-4-methylquinoline with different organozinc reagents afforded good to excellent yields (Table 10). …
Number of citations: 1 link.springer.com
GA Price, AR Bogdan, AL Aguirre, T Iwai… - Catalysis Science & …, 2016 - pubs.rsc.org
… 2-Chloro-4-methylquinoline and 2-chloro-7-methoxy-4-methylquinoline could be coupled with a variety of organozinc reagents in good to excellent yield. Again, various functionalities …
Number of citations: 74 pubs.rsc.org

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